Chemical properties and stability of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride
Chemical properties and stability of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride
An In-Depth Technical Guide on the Chemical Properties and Stability of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride
Disclaimer: Publicly available, direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is limited. This guide is therefore predicated on fundamental chemical principles, analysis of the compound's functional groups, and established methodologies for stability testing in the pharmaceutical industry as outlined by the International Council for Harmonisation (ICH). The protocols and predictions herein serve as an expert framework for initiating in-house stability studies, which are essential for any specific application.
Introduction
(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a chiral, multifunctional organic compound featuring a primary amine (as a hydrochloride salt), a methoxy ether, and a primary alcohol. Its specific stereochemistry and diverse functionality make it a valuable building block in pharmaceutical synthesis and materials science. A comprehensive understanding of its chemical properties and stability is paramount for drug development professionals and researchers. This knowledge underpins critical decisions in process development, formulation, packaging, and the determination of shelf-life and storage conditions, ensuring the material's quality, safety, and efficacy throughout its lifecycle.[1][2][3]
This technical guide offers a detailed examination of the molecule's chemical identity, a predictive analysis of its stability profile based on functional group lability, and a robust framework for conducting comprehensive stability studies.
Chemical and Physical Identity
A precise understanding of the molecule's structure is the foundation for predicting its behavior. The hydrochloride salt form significantly influences its properties, particularly solubility and the reactivity of the amine group.
Table 1: Chemical and Physical Identifiers for (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride | PubChem |
| CAS Number | 253443-56-0 | [4] |
| Molecular Formula | C₄H₁₂ClNO₂ | [5] |
| Molecular Weight | 141.60 g/mol | [6] |
| Synonyms | (R)-2-Amino-3-methoxy-1-propanol HCl | [4] |
| Physical Form | Solid | |
| InChI Key | NIPVWKZBILGKCT-SCSAIBSYSA-N |
Molecular Structure and Functional Group Analysis
The structure of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride contains three key functional groups that dictate its chemical reactivity and potential instability.
Caption: Molecular structure and key functional groups.
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Primary Ammonium Chloride: The protonation of the primary amine to form the hydrochloride salt renders it less nucleophilic and generally more stable than its free base counterpart. However, the nitrogen atom remains susceptible to oxidative degradation.
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Primary Alcohol: This group can undergo oxidation to form an aldehyde, which could be further oxidized to a carboxylic acid.
-
Methoxy Ether: Ethers are typically stable functional groups but can be cleaved under forcing conditions, such as with strong acids at elevated temperatures.
Predicted Stability Profile and Degradation Pathways
For a novel or specialized intermediate, a forced degradation study is the most effective way to identify likely degradation products and establish degradation pathways.[7] Such studies are designed to accelerate the degradation process by exposing the compound to conditions more severe than those it would typically encounter during storage.[7]
Potential Degradation Mechanisms
The following pathways are predicted based on the molecule's functional groups.
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Oxidative Degradation: This is a significant potential pathway due to the presence of both the amine and primary alcohol. Amines and sulfides are particularly susceptible to electron transfer oxidation.[7] Exposure to atmospheric oxygen, peroxides, or metal ion contaminants can initiate free-radical chain processes.[8]
-
Predicted Products: Oxidation of the alcohol could yield (2R)-3-amino-2-methoxypropanal or the corresponding carboxylic acid. Oxidation at the nitrogen center could lead to various products, including imines or hydroxylamines.
-
-
Thermal Degradation: As an alkanolamine, the compound may be susceptible to degradation at high temperatures. While the hydrochloride salt form enhances stability, the free base (if formed) could undergo reactions. Thermal degradation of amines can produce higher molecular weight polyamines or fragmentation products.[9][10]
-
Hydrolytic Degradation: The compound is expected to be stable across a neutral pH range. However, under strongly acidic conditions and elevated temperatures, the methoxy ether linkage could undergo cleavage. A patent describing a related process for cleaving a methoxy group from (S)-1-methoxy-2-propylamine uses hydrochloric acid at high temperatures and pressures, demonstrating the feasibility of this pathway under harsh conditions.[11]
-
Photolytic Degradation: The molecule lacks a significant chromophore to absorb UV or visible light, suggesting it may have good intrinsic photostability. However, per ICH Q1B guidelines, photostability testing is necessary to confirm this, as indirect photo-degradation can occur.[1][8]
Caption: Predicted degradation pathways under stress conditions.
Framework for a Comprehensive Stability Study
A robust stability program is essential to define the retest period and appropriate storage conditions for a pharmaceutical intermediate.[1][3] The program should begin with forced degradation studies to inform the development of a stability-indicating analytical method.
Protocol: Forced Degradation Study
The objective is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated without over-stressing the molecule, which could lead to secondary, irrelevant degradants.[7]
Step 1: Solution Preparation
-
Prepare a stock solution of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
Step 2: Application of Stress Conditions
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal (Solid State): Store the solid compound in a stability chamber at 70°C / 75% RH for one week.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
Step 3: Sample Analysis
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to the target concentration and analyze using a validated stability-indicating method (see Protocol 4.2).
Protocol: Stability-Indicating Analytical Method Development (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and common technique for stability studies.[12] Since the target molecule lacks a strong UV chromophore, derivatization or an alternative detection method is required.
Step 1: Method Selection
-
Technique: Reverse-phase HPLC with pre-column derivatization.
-
Rationale: Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) targets the primary amine, creating a highly fluorescent or UV-active derivative that can be detected with high sensitivity.[13] This approach is standard for amino acid analysis and is well-suited here.[13]
Step 2: Initial HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm (A standard choice for good separation of small polar molecules).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the derivatized analyte and any degradation products.
-
Detector: Fluorescence Detector (FLD) or Diode Array Detector (DAD) set to the absorbance maximum of the chosen derivative.
-
Column Temperature: 40°C to ensure reproducible retention times.
Step 3: Method Validation
-
Inject the stressed samples from the forced degradation study.
-
The method is considered "stability-indicating" if:
-
The parent compound peak is well-resolved from all degradation product peaks.
-
Peak purity analysis (using a DAD) confirms that the parent peak is spectrally pure in the presence of degradants.
-
Mass balance is achieved (the sum of the parent compound and all degradation products is close to 100% of the initial amount).
-
Caption: Workflow for a stability study and method development.
Recommended Storage and Handling
Based on the predicted stability profile, the following conditions are recommended to preserve the integrity of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Lower temperatures slow the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Store in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidative degradation. |
| Light | Protect from light. | Although predicted to be photostable, protection from light is a standard precaution to prevent potential photolytic degradation. |
| Material Compatibility | Avoid contact with strong oxidizing agents and strong bases. | Prevents chemical reactions that could degrade the compound. Strong bases will convert the stable salt to the more reactive free amine. |
Conclusion
While direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is not extensively published, a scientific assessment based on its functional groups—a primary ammonium salt, a primary alcohol, and a methoxy ether—provides a strong predictive framework for its behavior. The molecule's primary liabilities are likely oxidative degradation and potential instability under high thermal stress or harsh acidic conditions. For any application in research or drug development, it is imperative to conduct formal stability studies, beginning with the forced degradation and method development protocols outlined in this guide. This empirical data is the only authoritative basis for establishing a reliable shelf-life, defining appropriate storage conditions, and ensuring the long-term quality and integrity of this valuable chemical intermediate.
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